molecular formula C9H6F3N3O B1462742 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline CAS No. 951806-14-7

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline

Cat. No.: B1462742
CAS No.: 951806-14-7
M. Wt: 229.16 g/mol
InChI Key: PXUUTRRMFPULDM-UHFFFAOYSA-N
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Description

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline is an organic compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to an aniline moiety

Biochemical Analysis

Biochemical Properties

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes. Additionally, this compound can act as a ligand for certain receptor proteins, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit the proliferation of cells by inducing apoptosis through the activation of caspase enzymes. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For instance, this compound has been found to inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation. Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and oxidative stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level. These findings highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450 and glutathione S-transferase. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, such as P-glycoprotein and organic anion-transporting polypeptides. Additionally, it can bind to plasma proteins, influencing its distribution and bioavailability. The localization and accumulation of this compound in specific tissues can affect its therapeutic and toxicological profiles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can be directed to the nucleus, where it can interact with DNA and transcription factors, modulating gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline typically involves the cyclization of appropriate precursors. One common method includes the reaction of a trifluoromethyl-substituted nitrile with hydrazine to form the corresponding hydrazide, which then undergoes cyclization with an appropriate carboxylic acid derivative to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized solvents can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aniline ring .

Scientific Research Applications

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)8-14-7(15-16-8)5-1-3-6(13)4-2-5/h1-4H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUUTRRMFPULDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951806-14-7
Record name 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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